

# Carpipramine-d10 Dihydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Carpipramine-d10 Dihydrochloride

Cat. No.: B1155387 Get Quote

# Carpipramine-d10 Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Carpipramine-d10 Dihydrochloride**, a deuterated analog of the atypical antipsychotic Carpipramine. This document details its chemical properties, pharmacological profile, and the experimental methodologies used to characterize its interactions with key neurotransmitter receptors.

### **Core Chemical and Physical Data**

**Carpipramine-d10 Dihydrochloride** is a stable-labeled isotropic form of Carpipramine Dihydrochloride. The deuteration provides a valuable tool for pharmacokinetic and metabolic studies, allowing for its differentiation from the unlabeled parent compound in biological matrices.



| Property          | Value                                                  |
|-------------------|--------------------------------------------------------|
| Compound Name     | Carpipramine-d10 Dihydrochloride                       |
| CAS Number        | 7075-03-8 (for unlabeled Carpipramine Dihydrochloride) |
| Molecular Formula | C28H28D10N4O · 2HCl                                    |
| Molecular Weight  | 529.62 g/mol                                           |

## Pharmacological Profile: A Multi-Receptor Antagonist

Carpipramine is classified as a tricyclic antipsychotic and exerts its therapeutic effects through the modulation of several key neurotransmitter systems in the central nervous system. Its mechanism of action is characterized by its antagonist activity at dopamine, serotonin, histamine, and adrenergic receptors. While specific binding affinity data for the deuterated form is not readily available, the pharmacological properties are expected to be comparable to the unlabeled compound.

| Receptor Target    | Action                     |
|--------------------|----------------------------|
| Dopamine D2        | Antagonist                 |
| Serotonin 5-HT2A   | Antagonist                 |
| Histamine H1       | Antagonist/Inverse Agonist |
| Adrenergic Alpha-1 | Antagonist                 |

## **Signaling Pathways and Mechanism of Action**

Carpipramine's antipsychotic and anxiolytic effects are attributed to its ability to block the signaling of key neurotransmitters. By acting as an antagonist, it prevents the binding of endogenous ligands to their respective receptors, thereby modulating downstream signaling cascades.





Click to download full resolution via product page

Carpipramine's antagonistic action on multiple receptors.

### **Experimental Protocols**

The characterization of Carpipramine's binding affinity and functional activity at its target receptors is typically performed using a variety of in vitro assays. Below are detailed methodologies for key experiments.

### **Radioligand Binding Assays**

Objective: To determine the binding affinity (Ki) of Carpipramine for a specific receptor.

#### General Protocol:

- Membrane Preparation:
  - Cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells) or tissue homogenates (e.g., rat brain cortex) are lysed and centrifuged to isolate the cell



membranes containing the receptors.

- The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
- Competitive Binding Assay:
  - A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors, [³H]-Pyrilamine for H1 receptors, or [³H]-Prazosin for Alpha-1 receptors) is incubated with the membrane preparation.
  - Increasing concentrations of unlabeled Carpipramine are added to compete with the radioligand for binding to the receptor.
  - Non-specific binding is determined in the presence of a high concentration of a known antagonist for the receptor.
- Incubation and Filtration:
  - The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
  - The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
  - The filters are washed with ice-cold buffer to remove unbound radioligand.
- · Quantification and Data Analysis:
  - The radioactivity retained on the filters is measured using a scintillation counter.
  - The concentration of Carpipramine that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
  - The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





Click to download full resolution via product page

Workflow for a competitive radioligand binding assay.

#### **Functional Assays**

Objective: To determine the functional consequence of Carpipramine binding to a receptor (i.e., agonist, antagonist, or inverse agonist activity).

- 1. Gq-Coupled Receptor Assay (e.g., 5-HT2A, Alpha-1 Adrenergic, H1 Receptors) Calcium Flux Assay:
- Principle: Activation of Gq-coupled receptors leads to the release of intracellular calcium stores. This change in intracellular calcium concentration can be measured using calciumsensitive fluorescent dyes.
- Methodology:



- Cells expressing the receptor of interest are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM).
- A baseline fluorescence reading is established.
- Cells are pre-incubated with varying concentrations of Carpipramine.
- A known agonist for the receptor is added to stimulate a calcium response.
- The change in fluorescence intensity is measured over time using a fluorometric plate reader or flow cytometer.
- Antagonist activity is determined by the ability of Carpipramine to inhibit the agonistinduced calcium flux.
- 2. Gi-Coupled Receptor Assay (e.g., Dopamine D2 Receptor) cAMP Assay:
- Principle: Activation of Gi-coupled receptors inhibits the production of cyclic AMP (cAMP).
   This decrease in cAMP levels can be quantified.
- Methodology:
  - Cells expressing the receptor of interest are treated with forskolin or another adenylyl cyclase activator to stimulate cAMP production.
  - Cells are pre-incubated with varying concentrations of Carpipramine.
  - A known agonist for the receptor is added to inhibit cAMP production.
  - The intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or LANCE).
  - Antagonist activity is determined by the ability of Carpipramine to reverse the agonistinduced inhibition of cAMP production.





Click to download full resolution via product page

Functional consequences of Carpipramine's antagonism.

 To cite this document: BenchChem. [Carpipramine-d10 Dihydrochloride CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1155387#carpipramine-d10-dihydrochloride-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com